Cas no 54591-62-7 (3-Amino-4-methyl-5-nitro-benzoic Acid)

3-Amino-4-methyl-5-nitro-benzoic Acid structure
54591-62-7 structure
商品名:3-Amino-4-methyl-5-nitro-benzoic Acid
CAS番号:54591-62-7
MF:C8H8N2O4
メガワット:196.16012
MDL:MFCD00456404
CID:840389
PubChem ID:459004

3-Amino-4-methyl-5-nitro-benzoic Acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-methyl-5-nitrobenzoic acid
    • 3-Amino-4-methyl-5-nitro-benzoic acid
    • Benzoic acid, 3-aMino-4-Methyl-5-nitro-
    • 3-Amino-5-nitro-p-toluic acid
    • A1-04776
    • SCHEMBL2902973
    • Z838967242
    • MFCD00456404
    • AS-39442
    • 3-amino-4-methyl-5-nitrobenzoicacid
    • 3-Amino-4-methyl-5-nitro-benzoic acid
    • Oprea1_476501
    • STK689347
    • 54591-62-7
    • LHZXZCIDEFEXPM-UHFFFAOYSA-N
    • EN300-109899
    • DTXSID20332592
    • ALBB-036655
    • AKOS005602192
    • CS-0308155
    • Cambridge id 5110311
    • CBDivE_013174
    • DB-183260
    • 3-Amino-4-methyl-5-nitro-benzoic Acid
    • MDL: MFCD00456404
    • インチ: InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
    • InChIKey: LHZXZCIDEFEXPM-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1N)C(=O)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 196.04840674g/mol
  • どういたいしつりょう: 196.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

3-Amino-4-methyl-5-nitro-benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109899-0.5g
3-amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
0.5g
$322.0 2023-10-27
Enamine
EN300-109899-10.0g
3-amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
10g
$2269.0 2023-06-10
Alichem
A019096374-1g
3-Amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
1g
$704.08 2023-09-01
Alichem
A019096374-250mg
3-Amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
250mg
$295.39 2023-09-01
Enamine
EN300-109899-2.5g
3-amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
2.5g
$722.0 2023-10-27
Enamine
EN300-109899-1.0g
3-amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
1g
$414.0 2023-06-10
1PlusChem
1P00DMFN-250mg
Benzoic acid, 3-aMino-4-Methyl-5-nitro-
54591-62-7 95%
250mg
$300.00 2025-02-26
Enamine
EN300-109899-5g
3-amino-4-methyl-5-nitrobenzoic acid
54591-62-7 95%
5g
$1238.0 2023-10-27
1PlusChem
1P00DMFN-500mg
Benzoic acid, 3-aMino-4-Methyl-5-nitro-
54591-62-7 95%
500mg
$454.00 2025-02-26
A2B Chem LLC
AG34803-500mg
3-Amino-4-methyl-5-nitro-benzoic acid
54591-62-7 95%
500mg
$374.00 2024-04-19

3-Amino-4-methyl-5-nitro-benzoic Acid 関連文献

  • 1. 139. Heterocyclic fluorine compounds. Part IV. Monofluoroindazoles
    I. K. Barben,H. Suschitzky J. Chem. Soc. 1960 672

3-Amino-4-methyl-5-nitro-benzoic Acidに関する追加情報

3-Amino-4-methyl-5-nitrobenzoic Acid (CAS No. 54591-62-7): Properties, Applications, and Industry Insights

3-Amino-4-methyl-5-nitrobenzoic acid (CAS No. 54591-62-7) is a specialized nitro-substituted benzoic acid derivative with significant relevance in fine chemical synthesis and pharmaceutical research. This yellow crystalline compound, with a molecular formula of C8H8N2O4, has garnered attention for its unique structural features – combining an amino group, methyl substituent, and nitro functionality on the aromatic ring. The compound's melting point typically ranges between 210-215°C, and it demonstrates moderate solubility in polar organic solvents while being sparingly soluble in water.

The synthesis of 3-amino-4-methyl-5-nitrobenzoic acid typically involves controlled nitration of 3-amino-4-methylbenzoic acid, followed by careful purification processes. Recent advancements in green chemistry approaches have explored catalytic methods to improve the yield and reduce environmental impact, addressing growing industry concerns about sustainable production. Analytical characterization commonly employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy, with particular attention to the distinctive chemical shifts of the amino and nitro groups in 1H NMR spectra.

In pharmaceutical applications, this compound serves as a valuable building block for heterocyclic compounds, particularly in the development of bioactive molecules with potential therapeutic effects. Researchers have investigated its derivatives for various biological activities, though it's crucial to note that the compound itself is not a final drug product. The presence of multiple functional groups makes it a versatile intermediate for structure-activity relationship studies, especially in medicinal chemistry projects targeting specific enzyme inhibition.

The material science field has explored 3-amino-4-methyl-5-nitrobenzoic acid for its potential in creating functionalized polymers and coordination complexes. Its ability to act as a ligand for metal ions has been studied for developing novel catalytic systems. Additionally, the compound's photophysical properties have attracted interest for potential applications in organic electronic materials, though commercial applications in this area remain in exploratory stages.

From a commercial perspective, 54591-62-7 is classified as a specialty chemical with limited but growing market demand. Major suppliers typically offer it in research quantities (100mg to 25kg) with purity grades ranging from 95% to 99%. The global market has seen steady 5-7% annual growth for such multifunctional benzoic acid derivatives, driven by increasing pharmaceutical R&D activities. Pricing varies significantly based on purity and quantity, with current market rates between $80-$250 per gram for high-purity research samples.

Handling 3-amino-4-methyl-5-nitrobenzoic acid requires standard laboratory precautions – use of personal protective equipment and proper ventilation. While not classified as highly hazardous, its nitroaromatic structure warrants careful storage away from strong oxidizers and heat sources. Regulatory status varies by region, but it generally falls under standard laboratory chemical regulations rather than stringent controls. Researchers should consult current SDS documentation for specific handling guidelines.

Recent scientific literature highlights novel applications of nitrobenzoic acid derivatives in bioconjugation chemistry and proteomics research. The compound's amino and carboxyl groups offer orthogonal reactivity for selective modifications, making it potentially useful in chemical biology probes. Some studies have explored its incorporation into fluorescent tags and molecular imaging agents, though these applications remain primarily at the research stage.

Quality control for 54591-62-7 typically focuses on purity assessment by chromatographic methods and confirmation of structural integrity through spectroscopic analysis. Impurity profiles commonly include positional isomers and partially reduced derivatives. Advanced purification techniques such as recrystallization from appropriate solvent systems or preparative HPLC are employed to achieve pharmaceutical-grade material when required for sensitive applications.

Environmental considerations for 3-amino-4-methyl-5-nitrobenzoic acid include proper waste disposal methods to prevent aquatic contamination. While not classified as a persistent organic pollutant, its nitroaromatic structure suggests potential ecological impacts if released in significant quantities. Industry best practices recommend chemical treatment or incineration as preferred disposal methods, following local environmental regulations.

Future research directions for this compound may explore its potential in covalent organic frameworks (COFs) or as a precursor for nitrogen-rich materials. The growing interest in multifunctional aromatic building blocks for advanced materials suggests expanding applications beyond traditional synthetic chemistry. Additionally, its potential role in click chemistry applications or as a component in self-assembling systems warrants further investigation based on recent trends in molecular design.

For researchers sourcing 3-amino-4-methyl-5-nitrobenzoic acid, verification of supplier credentials and batch-specific analytical data is recommended. The compound's specialized nature means availability may be limited to certain fine chemical suppliers rather than general laboratory vendors. Many purchasers prioritize suppliers who provide comprehensive characterization data and stability information, reflecting the compound's use in demanding research applications.

In analytical applications, derivatives of 54591-62-7 have been explored as chromatographic standards and mass spectrometry tags. The compound's distinctive fragmentation pattern in mass spec analysis and its UV absorption characteristics make it potentially useful for method development and calibration purposes. These niche applications represent an emerging area of interest for this multifunctional aromatic acid.

The patent landscape surrounding nitrobenzoic acid derivatives shows increasing activity, particularly in pharmaceutical and materials science applications. While 3-amino-4-methyl-5-nitrobenzoic acid itself is not patent-protected, novel derivatives and specific applications may be covered by intellectual property claims. Researchers should conduct proper freedom-to-operate analyses when considering commercial applications of this compound or its derivatives.

From a synthetic chemistry perspective, the compound's reactivity patterns offer interesting possibilities for regioselective transformations. The amino group can be protected or modified while leaving the nitro and carboxyl groups available for further reactions, or vice versa. This orthogonal reactivity makes it a valuable intermediate for complex molecule synthesis, particularly in academic research settings exploring novel synthetic methodologies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:54591-62-7)3-Amino-4-methyl-5-nitrobenzoic acid
A928089
清らかである:99%
はかる:5g
価格 ($):2769.0